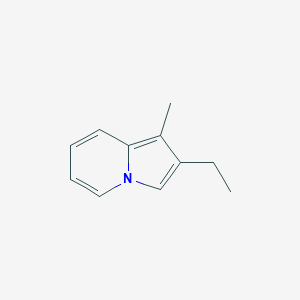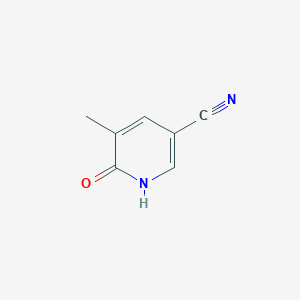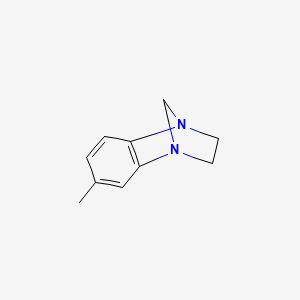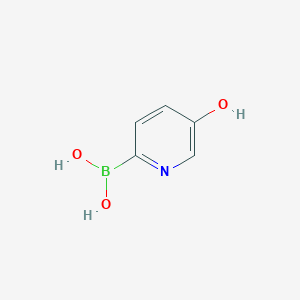
4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methylchroman-4-one is a chiral compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylchroman-4-one may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can yield chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Chroman-4-one derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated chromanones.
Wissenschaftliche Forschungsanwendungen
®-3-Methylchroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylchroman-4-one: The racemic mixture of the compound.
4H-Chromen-4-one: A structurally similar compound with different substituents.
Chromanol derivatives: Compounds derived from the reduction of chromanones.
Uniqueness
®-3-Methylchroman-4-one stands out due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of the ®-enantiomer may enhance its interaction with biological targets, leading to improved efficacy in certain applications.
Eigenschaften
CAS-Nummer |
646064-71-3 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3R)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
PYKLMHVJWGDWOH-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1COC2=CC=CC=C2C1=O |
Kanonische SMILES |
CC1COC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)



![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)



![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)



